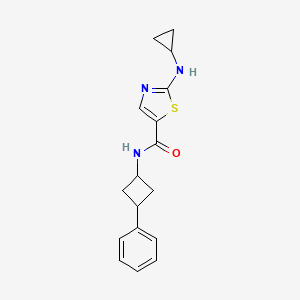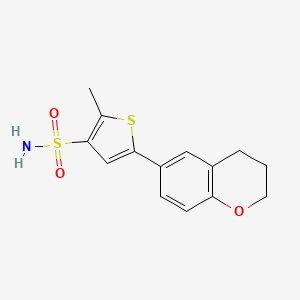
N-(4-acetamido-3-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamido-3-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrole-2-carboxamide, commonly known as AMPP, is a pyrrole-based compound that has gained significant attention in the scientific research community due to its potential applications in various fields. AMPP is a synthetic compound that has been synthesized using a variety of methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. In
Mécanisme D'action
AMPP is believed to act by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. Specifically, AMPP inhibits the activity of the protein kinase CK2, which has been implicated in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
AMPP has been shown to have a variety of biochemical and physiological effects, including inhibiting the growth of cancer cells, modulating the activity of ion channels, and inducing apoptosis. In addition, AMPP has been shown to have anti-inflammatory and analgesic effects, which could have implications for the treatment of inflammatory and pain-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AMPP in lab experiments is its specificity for CK2, which allows for the selective inhibition of this protein kinase. However, one limitation of using AMPP is its relatively low potency, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on AMPP. One area of interest is the development of more potent analogs of AMPP, which could have improved efficacy in certain applications. Another area of interest is the investigation of the role of CK2 in various cellular processes, which could lead to the discovery of new therapeutic targets. Finally, the potential applications of AMPP in drug discovery and development warrant further investigation.
Méthodes De Synthèse
AMPP is synthesized using a variety of methods, including the reaction of 4-acetamido-3-methylphenylboronic acid with 1-(2-morpholin-4-ylethyl)pyrrole-2-carboxylic acid, or the reaction of 4-acetamido-3-methylphenylamine with 1-(2-morpholin-4-ylethyl)pyrrole-2-carboxylic acid. The resulting compound is then purified using column chromatography to obtain pure AMPP.
Applications De Recherche Scientifique
AMPP has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, AMPP has shown promising results as a potential anti-cancer agent, as it inhibits the growth of cancer cells and induces apoptosis. In neuroscience, AMPP has been shown to modulate the activity of ion channels, which could have implications for the treatment of neurological disorders. In drug discovery, AMPP has been used as a scaffold for the development of new drugs.
Propriétés
IUPAC Name |
N-(4-acetamido-3-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-15-14-17(5-6-18(15)21-16(2)25)22-20(26)19-4-3-7-24(19)9-8-23-10-12-27-13-11-23/h3-7,14H,8-13H2,1-2H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVGUTMXSSLTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CN2CCN3CCOCC3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamido-3-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[(dimethylamino)methyl]cyclopropyl]-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437044.png)
![(2R)-2-(dimethylamino)-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7437052.png)
![(1-propan-2-ylpiperidin-4-yl)-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437055.png)


![3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid](/img/structure/B7437076.png)

![Ethyl 6-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]-2-methylpyrimidine-4-carboxylate](/img/structure/B7437095.png)
![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B7437108.png)
![(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol](/img/structure/B7437112.png)
![2-Methyl-4-[5-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B7437125.png)

![N-methyl-4-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3,5-triazin-2-amine](/img/structure/B7437133.png)
